N4-Ethyl-DC cep

Description

Properties

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H52N5O7P/c1-8-43-38-23-25-45(40(47)44-38)39-27-36(53-54(51-26-12-24-42)46(29(2)3)30(4)5)37(52-39)28-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h9-11,13-23,25,29-30,36-37,39H,8,12,26-28H2,1-7H3,(H,43,44,47)/t36-,37+,39+,54?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNGWXZNSIMWIS-LLVNGMGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H52N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to N4-Ethyl-dC CEP for Advanced Nucleic Acid Applications

Introduction: Beyond the Canonical Bases

In the realm of nucleic acid research and therapeutics, the ability to move beyond the four canonical DNA bases is paramount for unlocking novel functionalities and probing complex biological questions. Modified oligonucleotides are indispensable tools for modulating duplex stability, investigating DNA damage and repair mechanisms, and developing next-generation diagnostics and drugs. Among the arsenal of available modifications, N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC) stands out for its unique impact on hybridization thermodynamics.

This technical guide provides an in-depth exploration of N4-Ethyl-dC CE Phosphoramidite, the key chemical building block used to incorporate this modification into synthetic oligonucleotides. We will delve into its chemical properties, its application in solid-phase oligonucleotide synthesis, its profound effects on DNA duplex stability, and its relevance in the study of DNA alkylation damage. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of N4-Ethyl-dC in their work.

Core Concepts: Chemical Identity and Properties

N4-Ethyl-dC CE Phosphoramidite is a modified nucleoside phosphoramidite used in automated solid-phase DNA synthesis.[1] The "CEP" designation refers to the 2-cyanoethyl phosphoramidite group at the 3'-hydroxyl position, the reactive moiety that enables coupling to the growing oligonucleotide chain.[2] The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle.[2] The defining feature is the ethyl group attached to the exocyclic amine (N4) of the deoxycytidine base.

The full chemical name for the most common variant is 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethyl-cytidine, 3'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite].[3]

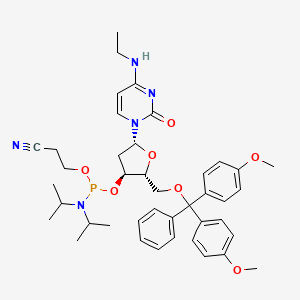

Chemical Structure of N4-Ethyl-dC CE Phosphoramidite

Caption: Chemical structure of N4-Ethyl-dC CE Phosphoramidite.

Physicochemical Properties

A summary of the key properties for the unprotected nucleoside and the full phosphoramidite reagent is provided below.

| Property | N4-Ethyl-2'-deoxycytidine | N4-Ethyl-dC CE Phosphoramidite |

| Molecular Formula | C11H17N3O4[4] | C41H52N5O7P[5] |

| Molecular Weight | 255.27 g/mol [4] | 757.9 g/mol [5] |

| CAS Number | 70465-61-1[4] | 195535-80-9[6] |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in water, DMSO | Soluble in anhydrous acetonitrile |

| Storage | Freezer storage, -10 to -30°C, dry[7] | Freezer storage, -10 to -30°C, dry[7] |

Application in Oligonucleotide Synthesis: A Practical Workflow

The incorporation of N4-Ethyl-dC into an oligonucleotide follows the standard phosphoramidite synthesis cycle.[1][2] The phosphoramidite is dissolved in anhydrous acetonitrile and installed on a DNA synthesizer.[7] Fortunately, no significant changes to standard coupling protocols recommended by synthesizer manufacturers are required for this modification.[6][7]

The Synthesis Cycle

The automated synthesis process is a cycle of four key steps, repeated for each nucleotide addition.

Caption: The N4-ethyl group disrupts one hydrogen bond with guanine.

This normalization of base-pairing strength is a powerful tool. In one study, a set of unmodified probes with varying GC content exhibited a melting temperature (Tm) range of 39°C. [8]When N4-Ethyl-dC was substituted for dC in the same probes, this range was dramatically reduced to only 7°C. [8]This makes hybridization results dependent primarily on probe length rather than base composition, significantly improving the reliability and accuracy of hybridization-based assays. [8][9]

Relevance in DNA Damage and Repair Studies

Beyond hybridization studies, N4-Ethyl-dC serves as a valuable tool for investigating the biological consequences of DNA alkylation. Alkylating agents, both environmental and endogenous, can modify DNA bases, leading to cytotoxic and mutagenic lesions. [10][11]The N-alkylation of cytidine is a known form of DNA damage.

By using this compound to place a single, defined alkylation adduct at a specific site within an oligonucleotide, researchers can create precise substrates to study:

-

DNA Polymerase Fidelity: Assessing whether DNA polymerases can bypass the lesion and determining which nucleotide is incorporated opposite the modified base. This provides direct insight into the mutagenic potential of such adducts. [12][13]* DNA Repair Enzyme Activity: Synthesized oligonucleotides containing N4-Ethyl-dC can be used as substrates in assays for DNA glycosylases or other repair enzymes to determine if the cellular machinery recognizes and excises this type of damage. [10][14]* Structural Biology: Examining the structural perturbations (e.g., changes in helix geometry, base stacking) induced by the N4-ethyl adduct within a DNA duplex using techniques like NMR or X-ray crystallography. [15]

Quality Control: Mass Spectrometry Analysis

Post-synthesis verification is a critical step to ensure the successful incorporation of any modification. Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method for analyzing modified oligonucleotides. [16][17] The incorporation of an N4-Ethyl-dC in place of a standard dC results in a predictable mass increase.

-

Mass of dC monophosphate (in oligo chain) ≈ 289.18 g/mol

-

Mass of N4-Ethyl-dC monophosphate (in oligo chain) ≈ 317.24 g/mol

-

Expected Mass Shift: +28.06 Da

When analyzing the ESI-MS data, the observed molecular weight of the full oligonucleotide should match the theoretical weight calculated with this mass shift included. [18]This provides definitive confirmation that the modification was successfully incorporated.

Conclusion

N4-Ethyl-dC CE Phosphoramidite is a versatile and powerful reagent for the synthesis of modified oligonucleotides. Its ability to normalize the hybridization strength of G:C and A:T base pairs offers a compelling solution to common problems in probe-based assays, leading to more robust and reliable data. [8]Furthermore, its role as a stable analog of an alkylated DNA lesion provides researchers with a precise tool to dissect the complex pathways of DNA damage, repair, and mutagenesis. [10]By understanding the principles of its synthesis, functional impact, and analysis as outlined in this guide, scientists can confidently and effectively integrate N4-Ethyl-dC into their research and development workflows, pushing the boundaries of nucleic acid science and technology.

References

- Current time information in Washington, DC, US. Google.

-

N4-Ac-N4-Et-dC-CE Phosphoramidite - Oligo Synthesis . Cambio. Retrieved January 15, 2026, from [Link]

-

N4-Ethyl-2'-deoxycytidine . PubChem, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

This compound . PubChem, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

3,N4-ethenocytosine, a highly mutagenic adduct, is a primary substrate for Escherichia coli double-stranded uracil-DNA glycosylase and human mismatch-specific thymine-DNA glycosylase . National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

This compound . Shenzhen Regent Biochemical Technology Co., Ltd. Retrieved January 15, 2026, from [Link]

-

N4-Et-dC-CE Phosphoramidite . Glen Research. Retrieved January 15, 2026, from [Link]

-

Oligonucleotide synthesis under mild deprotection conditions . National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Glen Report 25 Supplement: Deprotection . Glen Research. Retrieved January 15, 2026, from [Link]

-

Deprotection Guide . Glen Research. Retrieved January 15, 2026, from [Link]

-

Oligonucleotide Deprotection Review . Glen Research. Retrieved January 15, 2026, from [Link]

-

Both O4-methylthymine and O4-ethylthymine preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence . PubMed, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells . Nucleic Acids Research, Oxford Academic. Retrieved January 15, 2026, from [Link]

-

Solid Phase Oligonucleotide Synthesis . Biotage. Retrieved January 15, 2026, from [Link]

-

Phosphoramidite Chemistry for DNA Synthesis . Twist Bioscience. Retrieved January 15, 2026, from [Link]

-

N4-Ethyl deoxy Cytidine CED phosphoramidite . ChemGenes. Retrieved January 15, 2026, from [Link]

-

Guidebook for the Synthesis of Oligonucleotides . Chemie Brunschwig. Retrieved January 15, 2026, from [Link]

-

On-demand synthesis of phosphoramidites . Nature Communications, PMC. Retrieved January 15, 2026, from [Link]

-

(PDF) Mass Spectrometry of Oligonucleotides . ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine . PubMed, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

MASS SPECTROMETRY of NUCLEOSIDES and NUCLEIC ACIDS . Michigan State University. Retrieved January 15, 2026, from [Link]

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans . National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Solution structure of a DNA duplex containing mispair-aligned N4C-ethyl-N4C interstrand cross-linked cytosines . PubMed, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Analog Phosphoramidites for DNA Damage/Repair . Glen Research. Retrieved January 15, 2026, from [Link]

-

Carcinogen-DNA Adduct Formation and DNA Repair . CDC Stacks, Centers for Disease Control and Prevention. Retrieved January 15, 2026, from [Link]

-

N(4)C-ethyl-N(4)C cross-linked DNA: synthesis and characterization of duplexes with interstrand cross-links of different orientations . PubMed, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

(PDF) Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach . ResearchGate. Retrieved January 15, 2026, from [Link]

-

Mechanisms of DNA damage, repair and mutagenesis . PMC, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer . PMC, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Assessment and In Vitro Repair of Damaged DNA Templates . U.S. Department of Justice. Retrieved January 15, 2026, from [Link]

-

The DNA Damage Response . Elledge Lab, Harvard Medical School. Retrieved January 15, 2026, from [Link]

-

Guanine modification during chemical DNA synthesis . PMC, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Formation of DNA adducts and induction of mutagenic effects in rats following 4 weeks inhalation exposure to ethylene oxide as a basis for cancer risk assessment . PubMed, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Sources

- 1. twistbioscience.com [twistbioscience.com]

- 2. biotage.com [biotage.com]

- 3. This compound | CAS:195535-80-9 | 深圳市丽晶生化科技有限公司 [regentsciences.com]

- 4. N4-Ethyl-2'-deoxycytidine | C11H17N3O4 | CID 11425350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C41H52N5O7P | CID 92021772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 8. N4-Ethyl dC [N4-Et-dC] Oligo Modifications from Gene Link [genelink.com]

- 9. 结构性磷酰胺-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. glenresearch.com [glenresearch.com]

- 11. Carcinogen-DNA Adduct Formation and DNA Repair [stacks.cdc.gov]

- 12. Both O4-methylthymine and O4-ethylthymine preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. 3,N4-ethenocytosine, a highly mutagenic adduct, is a primary substrate for Escherichia coli double-stranded uracil-DNA glycosylase and human mismatch-specific thymine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solution structure of a DNA duplex containing mispair-aligned N4C-ethyl-N4C interstrand cross-linked cytosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. web.colby.edu [web.colby.edu]

- 17. sg.idtdna.com [sg.idtdna.com]

- 18. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]

An In-depth Technical Guide to N4-Ethyl-dC CEP: Properties and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Normalizing Hybridization in High GC-Content Sequences

In the realm of nucleic acid research and therapeutics, the precise control over oligonucleotide hybridization is paramount. A significant challenge arises from the differential thermal stability of guanine-cytosine (G-C) and adenine-thymine (A-T) base pairs. The three hydrogen bonds in a G-C pair confer considerably higher thermal stability than the two in an A-T pair. This disparity can lead to false positives in hybridization assays with GC-rich sequences and false negatives with AT-rich sequences, particularly with shorter oligonucleotides.[1] N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC) has emerged as a critical tool to address this issue. By modifying the cytosine base, the thermal stability of its pairing with guanine is reduced to a level comparable to that of an A-T pair, thereby "normalizing" the melting temperatures (Tm) across a sequence regardless of its GC content.[1][2]

This guide provides a comprehensive overview of the chemical properties of N4-Ethyl-dC CEP (β-cyanoethyl phosphoramidite), its applications, and a detailed protocol for its incorporation into synthetic oligonucleotides.

Core Chemical Properties of this compound

This compound is a modified nucleoside phosphoramidite, the fundamental building block for automated oligonucleotide synthesis.[3] Its structure is designed for efficient coupling to a growing oligonucleotide chain while protecting reactive groups to prevent unwanted side reactions.

| Property | Value | Source |

| IUPAC Name | 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | [4] |

| Molecular Formula | C41H52N5O7P | [2][4] |

| Molecular Weight | 757.87 g/mol | [2][4] |

| CAS Number | 195535-80-9 | [2][4] |

| Storage | -20°C | [] |

The key structural features of this compound are:

-

The N4-Ethyl Group: This modification on the exocyclic amine of the cytosine base is the core of its function. It sterically hinders the formation of the third hydrogen bond with guanine, thus reducing the stability of the base pair.

-

The Dimethoxytrityl (DMT) Group: A bulky protecting group on the 5'-hydroxyl of the deoxyribose sugar. It is removed at the beginning of each coupling cycle to allow the addition of the next phosphoramidite.

-

The β-Cyanoethyl Group: This group protects the phosphorus atom. It is stable during the coupling reaction but can be readily removed during the final deprotection step.[6]

-

The Diisopropylamino Group: This group is attached to the phosphorus and is displaced by the 5'-hydroxyl of the growing oligonucleotide chain during the coupling reaction.

Caption: Chemical structure of this compound.

Applications in Research and Development

The primary application of N4-Ethyl-dC is in the synthesis of oligonucleotides for hybridization-based technologies where uniform probe performance is critical.

-

DNA Microarrays and Chips: By equalizing the hybridization stability of probes, N4-Ethyl-dC minimizes variability due to GC content, leading to more reliable and reproducible data.[1]

-

Therapeutic Oligonucleotides: In the development of antisense oligonucleotides and siRNAs, precise control over binding affinity and specificity is crucial.[7][8] N4-Ethyl-dC can be strategically incorporated to fine-tune the hybridization properties of these therapeutic molecules.

-

Structural Biology: Oligonucleotides containing N4-Ethyl-dC are used to study the structure and dynamics of DNA and RNA, as well as their interactions with proteins.[1][9] For instance, it has been used to investigate the structural elements of CpG-containing oligonucleotides that are necessary for stimulating the innate immune system.[1]

Experimental Protocol: Incorporation of N4-Ethyl-dC into Oligonucleotides

The incorporation of N4-Ethyl-dC into an oligonucleotide follows the standard phosphoramidite chemistry cycle.[3][10] The process is typically performed on an automated DNA synthesizer.

Caption: Workflow for oligonucleotide synthesis incorporating this compound.

Step-by-Step Methodology:

-

Detritylation: The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleotide attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid in dichloromethane. The orange color of the cleaved DMT cation provides a real-time indication of the coupling efficiency of the previous cycle.

-

Coupling: The N4-Ethyl-dC phosphoramidite is activated, usually with an activator like 1H-tetrazole or a more efficient alternative such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI). The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. It is important to note that when using DCI as an activator with unprotected N4-Ethyl-dC, some branching at the secondary amine can occur.[2] To prevent this, the use of N4-Acetyl-N4-Ethyl-dC-CE Phosphoramidite is recommended, which completely eliminates this side reaction.[2]

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, they are acetylated in a "capping" step. This is typically done using a mixture of acetic anhydride and 1-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester. This is usually accomplished by treatment with an iodine solution in the presence of water and a weak base like pyridine or lutidine.

-

Iteration: These four steps are repeated for each subsequent nucleotide to be added to the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (β-cyanoethyl from the phosphates and any base-protecting groups) are removed. For oligonucleotides containing N4-Ethyl-dC, deprotection can typically be carried out using standard methods.[2] However, the specific deprotection conditions should always be chosen based on the most labile component of the oligonucleotide.[11][12] A common method is treatment with aqueous ammonia or a mixture of ammonium hydroxide and methylamine (AMA).[11][12] When using the acetyl-protected version of N4-Ethyl-dC, it is compatible with a wide range of deprotection strategies, from ultramild to ultrafast.[2]

Handling and Storage

This compound is sensitive to moisture and oxidation. It should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen). Before use, the vial should be allowed to warm to room temperature to prevent condensation of moisture onto the product.

References

-

Bonora, G. M., Biancotto, G., Maffini, M., & Scremin, C. L. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1213–1217. [Link]

-

Glen Research. N4-Et-dC-CE Phosphoramidite. [Link]

-

Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 92021772, this compound. [Link]

-

Johnson, F., & Grollman, A. P. (2001). N(4)C-ethyl-N(4)C cross-linked DNA: synthesis and characterization of duplexes with interstrand cross-links of different orientations. Biochemistry, 40(51), 15731–15741. [Link]

-

Glen Research. Deprotection Guide. [Link]

-

Leisvuori, A. (2015). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. University of Turku. [Link]

-

Ohkubo, A., Kuwayama, Y., Nishino, Y., Tsunoda, H., & Seio, K. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3'-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 17(10), 12335–12353. [Link]

-

Juliano, R. L. (2016). The delivery of therapeutic oligonucleotides. Nucleic Acids Research, 44(13), 6518–6548. [Link]

-

Glen Research. (2010). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. [Link]

-

Roberts, T. C., Langer, R., & Wood, M. J. A. (2020). Advances in oligonucleotide drug delivery. Nature Reviews Drug Discovery, 19(10), 673–694. [Link]

Sources

- 1. N4-Ethyl dC [N4-Et-dC] Oligo Modifications from Gene Link [genelink.com]

- 2. glenresearch.com [glenresearch.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. This compound | C41H52N5O7P | CID 92021772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. N(4)C-ethyl-N(4)C cross-linked DNA: synthesis and characterization of duplexes with interstrand cross-links of different orientations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. utupub.fi [utupub.fi]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC): A Comprehensive Technical Guide to its Mechanism of Action

Abstract

N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC) is a modified nucleoside that serves as a crucial tool for researchers in molecular biology, drug development, and diagnostics. Its unique chemical structure, characterized by an ethyl group at the N4 position of deoxycytidine, imparts distinct properties that influence DNA structure, stability, and its interaction with cellular machinery. This in-depth technical guide provides a comprehensive overview of the mechanism of action of N4-Ethyl-dC, detailing its synthesis, impact on DNA duplexes, and its processing by DNA replication, transcription, and repair pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecule.

Introduction: The Chemical Identity and Significance of N4-Ethyl-dC

N4-Ethyl-dC is a synthetic analog of the natural nucleoside 2'-deoxycytidine. The defining feature of this modification is the presence of an ethyl group covalently attached to the exocyclic amine at the N4 position of the cytosine base. This seemingly subtle alteration has profound consequences for the molecule's behavior within a DNA duplex.

The primary significance of N4-Ethyl-dC in research stems from its ability to modulate the thermal stability of DNA duplexes. While it still forms a base pair with guanine (dG), the presence of the ethyl group weakens the interaction compared to a standard cytosine-guanine (C-G) base pair. The stability of an N4-Ethyl-dC:dG pair is comparable to that of an adenine-thymine (A-T) base pair[1][2]. This property is particularly valuable in applications requiring the normalization of melting temperatures (Tm) across DNA sequences with varying GC content, such as in multiplex PCR and DNA microarrays[2].

Beyond its utility in hybridization-based assays, N4-Ethyl-dC also serves as a model for studying the biological consequences of DNA alkylation. Alkylating agents, both environmental and chemotherapeutic, can modify DNA bases, leading to mutations and cell death. Understanding how the cell processes lesions like N4-Ethyl-dC provides critical insights into the mechanisms of carcinogenesis and the efficacy of anticancer drugs.

Synthesis and Incorporation into Oligonucleotides

The integration of N4-Ethyl-dC into synthetic DNA strands is achieved through standard phosphoramidite chemistry, the cornerstone of modern oligonucleotide synthesis.

N4-Ethyl-dC Phosphoramidite: The Building Block

The key reagent for incorporating N4-Ethyl-dC is its corresponding phosphoramidite derivative, N4-Acetyl-N4-ethyl-2'-deoxycytidine-CE phosphoramidite. The acetyl group provides temporary protection to the N4-ethylamino group during the synthesis cycles, preventing unwanted side reactions[1]. This phosphoramidite is commercially available and compatible with automated DNA synthesizers.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis of oligonucleotides containing N4-Ethyl-dC follows the well-established cycle of solid-phase synthesis. The process involves the sequential addition of phosphoramidite monomers to a growing DNA chain attached to a solid support.

Experimental Protocol: Automated Solid-Phase Synthesis of N4-Ethyl-dC Containing Oligonucleotides

This protocol outlines the general steps for incorporating an N4-Ethyl-dC residue into a custom oligonucleotide using an automated DNA synthesizer.

Materials:

-

N4-Acetyl-N4-ethyl-dC-CE Phosphoramidite

-

Standard DNA phosphoramidites (dA, dG, dT, dC)

-

Solid support (e.g., controlled pore glass)

-

Standard synthesis reagents:

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Activator (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents (e.g., acetic anhydride and N-methylimidazole)

-

Oxidizer (e.g., iodine solution)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

-

Procedure:

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for N4-Ethyl-dC incorporation.

-

Automated Synthesis Cycle: The synthesizer will perform the following steps for each monomer addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing DNA chain.

-

Coupling: Activation of the incoming phosphoramidite (including the N4-Ethyl-dC phosphoramidite at the specified position) and its reaction with the free 5'-hydroxyl group of the growing chain. A standard coupling time is typically sufficient[1].

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

-

-

Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups (including the acetyl group on N4-Ethyl-dC) are removed by incubation with concentrated ammonium hydroxide. Standard deprotection conditions are generally effective[1].

-

Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length, modified product.

Diagram: Oligonucleotide Synthesis Cycle

Caption: Automated cycle for solid-phase oligonucleotide synthesis.

Mechanism of Action: Impact on DNA Duplex and Cellular Processes

The ethyl group at the N4 position of cytosine is the primary determinant of N4-Ethyl-dC's unique behavior. This modification influences DNA duplex stability and is recognized differently by the cellular machinery involved in replication, transcription, and repair.

Altered Duplex Stability and Base Pairing

As previously mentioned, N4-Ethyl-dC preferentially pairs with deoxyguanosine (dG). However, the bulky ethyl group sterically hinders the optimal formation of the three hydrogen bonds characteristic of a standard G-C base pair. This results in a significant reduction in the thermal stability of the N4-Ethyl-dC:dG pair, making it more akin to an A-T pair in terms of its contribution to the overall duplex melting temperature (Tm)[1][2].

This property has been exploited to normalize hybridization energies in DNA microarrays and other multiplex assays. By substituting dC with N4-Ethyl-dC in probes, the wide range of melting temperatures due to varying GC content can be significantly narrowed, leading to more uniform and reliable hybridization results[2].

Interaction with DNA Polymerases: Replication Fidelity and Bypass

The presence of N4-Ethyl-dC in a DNA template can pose a challenge to DNA polymerases during replication. While specific studies on N4-Ethyl-dC are limited, research on structurally similar ethylated bases provides valuable insights into its likely mechanism of action.

Replication Blockage and Bypass: Ethyl adducts on DNA bases can act as roadblocks to DNA polymerases. For instance, O2- and N3-ethylthymidine are known to strongly block DNA replication in E. coli[2][3]. It is plausible that N4-Ethyl-dC also causes polymerase stalling to some extent, as the ethyl group may clash with the active site of the polymerase. The efficiency of bypassing such a lesion is dependent on the specific DNA polymerase involved, with specialized translesion synthesis (TLS) polymerases often being recruited to replicate past damaged DNA[3].

Mutagenic Potential: When a polymerase does manage to bypass an N4-Ethyl-dC lesion, there is a potential for misincorporation of a nucleotide opposite the adduct, leading to a mutation. Studies on other O-alkylated thymidines have shown a high frequency of T to C transitions, indicating the misincorporation of dGTP[1]. For N4-Ethyl-dC, which already pairs with dG, the primary mutagenic outcome would likely be the correct incorporation of dG. However, the altered geometry of the base pair could potentially lead to misincorporations of other nucleotides, albeit at a lower frequency. The exact mutational signature of N4-Ethyl-dC requires further investigation.

Experimental Protocol: Primer Extension Assay to Assess Polymerase Stalling

This protocol can be used to determine if N4-Ethyl-dC causes DNA polymerase to stall during in vitro DNA synthesis.

Materials:

-

Template oligonucleotide containing a site-specific N4-Ethyl-dC

-

5'-radiolabeled primer complementary to the 3'-end of the template

-

DNA polymerase (e.g., Klenow fragment, Taq polymerase)

-

dNTP mix

-

Reaction buffer

-

Denaturing polyacrylamide gel

-

Phosphorimager

Procedure:

-

Annealing: Anneal the 5'-radiolabeled primer to the N4-Ethyl-dC containing template.

-

Extension Reaction: Initiate DNA synthesis by adding the DNA polymerase and dNTPs.

-

Time-Course Analysis: Take aliquots of the reaction at different time points and quench the reaction.

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the radiolabeled DNA fragments using a phosphorimager. The appearance of a band corresponding to the position just before or at the N4-Ethyl-dC adduct indicates polymerase stalling.

Diagram: Primer Extension Assay Workflow

Caption: Workflow for a primer extension assay to detect polymerase stalling.

Impact on Transcription

The effect of N4-Ethyl-dC on transcription by RNA polymerase is another critical aspect of its mechanism of action. Similar to DNA polymerases, RNA polymerase can be blocked by DNA lesions. The size and position of the adduct can influence the efficiency of transcriptional bypass and the fidelity of RNA synthesis.

It is hypothesized that N4-Ethyl-dC could lead to transcriptional pausing or arrest, as the ethyl group may interfere with the proper positioning of the template strand within the RNA polymerase active site. If bypass occurs, there is a possibility of misincorporation of ribonucleotides into the nascent RNA transcript, leading to the production of mutant proteins. Further research is needed to fully elucidate the transcriptional consequences of this adduct.

Cellular DNA Repair Mechanisms

Cells possess a sophisticated network of DNA repair pathways to counteract the deleterious effects of DNA damage. For lesions like N4-Ethyl-dC, the primary defense is likely the Base Excision Repair (BER) pathway.

Base Excision Repair (BER): BER is responsible for identifying and removing small, non-helix-distorting base lesions. The process is initiated by a DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.

Studies on the structurally related adduct, 3,N4-ethenocytosine (εC), have shown that it is a substrate for the human DNA glycosylases Thymine-DNA Glycosylase (TDG) and Methyl-CpG Binding Domain 4 (MBD4)[4][5]. Given the structural similarity, it is highly probable that N4-Ethyl-dC is also recognized and excised by these or other DNA glycosylases. Once the damaged base is removed, the resulting AP site is further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

Diagram: Base Excision Repair Pathway

Caption: The Base Excision Repair pathway for removing damaged bases.

Quantitative Analysis of N4-Ethyl-dC

Accurate quantification of N4-Ethyl-dC in biological samples is essential for understanding its formation, repair, and biological consequences. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Experimental Protocol: LC-MS/MS for N4-Ethyl-dC Quantification

This protocol provides a general framework for the quantitative analysis of N4-Ethyl-dC in DNA samples.

Materials:

-

DNA sample containing N4-Ethyl-dC

-

Stable isotope-labeled internal standard (e.g., [¹⁵N₃, ¹³C₂]-N4-Ethyl-dC)

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

DNA Hydrolysis: Enzymatically digest the DNA sample to its constituent nucleosides.

-

Sample Preparation: Add a known amount of the stable isotope-labeled internal standard to the digested sample.

-

LC Separation: Separate the nucleosides using a reverse-phase HPLC column.

-

MS/MS Detection: Detect and quantify N4-Ethyl-dC and its internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Calculate the amount of N4-Ethyl-dC in the original DNA sample based on the ratio of the peak areas of the analyte and the internal standard.

Biological Consequences: Cytotoxicity and Mutagenesis

The presence of N4-Ethyl-dC in the genome can have significant biological consequences, including cytotoxicity and mutagenesis.

Cytotoxicity: As discussed, N4-Ethyl-dC can block DNA replication. If the lesion is not repaired, the persistent stalling of replication forks can trigger apoptosis or cell cycle arrest, leading to cell death[2][3]. The level of cytotoxicity is likely dependent on the cellular concentration of the adduct and the efficiency of the relevant DNA repair pathways.

Mutagenesis: If the N4-Ethyl-dC lesion is bypassed by a DNA polymerase in an error-prone manner, it can lead to mutations. The specific type and frequency of mutations constitute the mutational spectrum of the adduct. For N4-Ethyl-dC, the primary mutagenic outcome is likely to be a C to T transition if dG is not correctly incorporated. However, detailed studies are required to definitively establish its mutational signature.

Conclusion and Future Directions

N4-Ethyl-dC is a valuable molecular tool with a multifaceted mechanism of action. Its ability to modulate DNA duplex stability has made it indispensable for various molecular biology applications. Furthermore, as a model DNA adduct, it provides crucial insights into the cellular processing of alkylation damage, a process central to carcinogenesis and cancer therapy.

Future research should focus on several key areas. A more detailed understanding of the interaction of N4-Ethyl-dC with a wider range of DNA and RNA polymerases is needed to fully characterize its effects on replication and transcription. Elucidating the complete set of DNA repair enzymes that recognize and process this adduct will provide a clearer picture of its persistence in the genome. Finally, comprehensive studies on its mutagenic and cytotoxic effects in various cell lines will be critical for assessing its full biological impact. Continued investigation into the mechanism of action of N4-Ethyl-dC will undoubtedly contribute to advancements in our understanding of DNA damage and repair, and will aid in the development of new diagnostic and therapeutic strategies.

References

-

N4-Et-dC-CE Phosphoramidite. Glen Research. [Link]

-

N4-Ac-N4-Et-dC-CE Phosphoramidite. Cambio. [Link]

-

Saparbaev, M., et al. (1999). 3,N4-ethenocytosine, a highly mutagenic adduct, is a primary substrate for Escherichia coli double-stranded uracil-DNA glycosylase and human mismatch-specific thymine-DNA glycosylase. Nucleic Acids Research, 27(19), 3887-3894. [Link]

-

Hang, B., et al. (1998). A 55-kDa protein isolated from human cells shows DNA glycosylase activity toward 3,N4-ethenocytosine and the G/T mismatch. Proceedings of the National Academy of Sciences, 95(23), 13561-13566. [Link]

-

Hang, B., et al. (2002). Novel activity of Escherichia coli mismatch uracil-DNA glycosylase (Mug) excising 8-(hydroxymethyl)-3,N4-ethenocytosine, a potential product resulting from glycidaldehyde reaction. Biochemistry, 41(6), 1957-1965. [Link]

-

Wang, Y., et al. (2014). Cytotoxic and mutagenic properties of regioisomeric O2-, N3- and O4-ethylthymidines in bacterial cells. Carcinogenesis, 35(7), 1541-1547. [Link]

Sources

- 1. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and mutagenic properties of regioisomeric O 2-, N3- and O 4-ethylthymidines in bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic and mutagenic properties of regioisomeric O²-, N3- and O⁴-ethylthymidines in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,N4-ethenocytosine, a highly mutagenic adduct, is a primary substrate for Escherichia coli double-stranded uracil-DNA glycosylase and human mismatch-specific thymine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 55-kDa protein isolated from human cells shows DNA glycosylase activity toward 3,N4-ethenocytosine and the G/T mismatch - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Function of N4-Ethyl-dC in Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N4-Ethyl-deoxycytidine (N4-Ethyl-dC) is a modified nucleoside with significant applications in molecular biology and biotechnology. Its primary function lies in the modulation of DNA duplex stability, offering a strategic tool for normalizing hybridization thermodynamics in multiplex assays such as DNA microarrays. This guide provides a comprehensive technical overview of N4-Ethyl-dC, detailing its mechanism of action, impact on DNA structure, and its synthesis and incorporation into oligonucleotides. We will explore its role in equalizing the melting temperatures of G:C and A:T base pairs, its potential mutagenic and cytotoxic properties, and its interactions with cellular machinery, including DNA polymerases and repair enzymes. This document serves as an in-depth resource for researchers aiming to leverage the unique properties of N4-Ethyl-dC in their experimental designs and therapeutic development endeavors.

Introduction: The Challenge of Hybridization Heterogeneity

In many molecular biology applications, particularly those involving multiplex hybridization assays like DNA microarrays and reverse hybridization protocols, the significant difference in thermal stability between guanine-cytosine (G:C) and adenine-thymine (A:T) base pairs presents a considerable challenge[1]. G:C pairs, with their three hydrogen bonds, are substantially more stable than A:T pairs, which have only two. This disparity in melting temperatures (Tm) can lead to inconsistent and unreliable results. High G:C content probes may exhibit non-specific hybridization or remain stably bound even with mismatches, leading to false positives. Conversely, low G:C content probes may dissociate from their targets during stringent washing steps, resulting in false negatives[1].

To address this issue, various strategies have been developed to normalize the thermal stability of DNA duplexes. One of the most effective approaches is the site-specific incorporation of modified nucleosides. N4-Ethyl-deoxycytidine (N4-Ethyl-dC) has emerged as a powerful tool in this context, offering a solution to the challenge of hybridization heterogeneity.

N4-Ethyl-dC: A Molecular Solution for Thermal Stability Normalization

Chemical Structure and Properties

N4-Ethyl-dC is a synthetic analog of deoxycytidine where an ethyl group is attached to the exocyclic amine at the N4 position of the cytosine base.

Figure 1: Chemical structure of N4-Ethyl-deoxycytidine.

This seemingly minor modification has a profound impact on the hydrogen bonding potential of the base. While N4-Ethyl-dC still preferentially pairs with guanine (G), the presence of the ethyl group sterically hinders the formation of one of the three hydrogen bonds typically present in a G:C pair. As a result, the N4-Ethyl-dC:G base pair exhibits thermal stability akin to that of a natural A:T base pair[1].

Mechanism of Thermal Stability Normalization

The core function of N4-Ethyl-dC in oligonucleotides is to reduce the melting temperature of G:C pairs to a level comparable to that of A:T pairs. This "normalization" of thermal stability minimizes the impact of G:C content on hybridization behavior, making the stability of the duplex primarily dependent on its length rather than its sequence composition[1].

The practical impact of this normalization is significant. In hybridization studies using probes with a wide range of G:C content (from 0% to 100%), the Tm range for unmodified probes can be as large as 39°C to 52°C. However, when N4-Ethyl-dC is substituted for dC in these probes, the Tm range is dramatically reduced to as little as 7°C to 16°C[1].

| Probe Type | GC Content Range | Observed Tm Range (°C) | Reference |

| Unmodified | 0% - 100% | 39 - 52 | [1] |

| N4-Ethyl-dC Modified | 0% - 100% | 7 - 16 | [1] |

Table 1: Effect of N4-Ethyl-dC Substitution on the Range of Melting Temperatures in Hybridization Assays.

This equalization of duplex stability across sequences with varying G:C content is invaluable for applications requiring high-throughput, parallel hybridization analysis.

Synthesis and Incorporation of N4-Ethyl-dC into Oligonucleotides

The integration of N4-Ethyl-dC into synthetic oligonucleotides is achieved through standard phosphoramidite chemistry on an automated DNA synthesizer[2]. The key component for this process is the corresponding N4-Ethyl-dC phosphoramidite building block.

Synthesis of N4-Ac-N4-Et-dC-CE Phosphoramidite

For efficient and reliable incorporation during automated synthesis, the N4-ethyl group is often protected with an acetyl (Ac) group. This prevents potential side reactions, such as branching, that can occur at the secondary amine[2]. The synthesis of 5'-Dimethoxytrityl-N4-acetyl-N4-ethyl-2'-deoxyCytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is a multi-step process that begins with the appropriate protected deoxycytidine derivative[3].

Figure 2: Generalized synthetic pathway for N4-Ac-N4-Et-dC-CE Phosphoramidite.

Protocol 1: Generalized Automated Oligonucleotide Synthesis Cycle with N4-Ethyl-dC Phosphoramidite

The following protocol outlines the key steps for incorporating a modified phosphoramidite, such as N4-Ac-N4-Et-dC-CE Phosphoramidite, into an oligonucleotide using an automated DNA synthesizer[2][][5].

-

Deblocking (Detritylation):

-

Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Reagent: A solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).

-

Procedure: The deblocking solution is passed through the synthesis column for a specified time (e.g., 60-180 seconds) to cleave the DMT group. The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Coupling (Base Addition):

-

Objective: To form a phosphite triester linkage between the 5'-hydroxyl group of the growing oligonucleotide chain and the incoming N4-Ac-N4-Et-dC-CE Phosphoramidite.

-

Reagents:

-

N4-Ac-N4-Et-dC-CE Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile).

-

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling time may need to be extended compared to standard phosphoramidites to ensure high coupling efficiency, especially if the modified base is sterically hindered. A typical coupling time is 30-600 seconds.

-

-

Capping:

-

Objective: To block any unreacted 5'-hydroxyl groups that failed to couple with the incoming phosphoramidite. This prevents the formation of deletion mutants (n-1 sequences).

-

Reagents:

-

Capping Reagent A: Acetic anhydride in a mixture of tetrahydrofuran (THF) and a base (e.g., pyridine or lutidine).

-

Capping Reagent B: A catalyst, typically N-methylimidazole (NMI) in THF.

-

-

Procedure: The two capping reagents are delivered to the column to acetylate the unreacted 5'-hydroxyl groups.

-

-

Oxidation:

-

Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.

-

Reagent: A solution of iodine in a mixture of water, pyridine, and THF.

-

Procedure: The oxidizing solution is passed through the column. This step completes one cycle of nucleotide addition.

-

These four steps are repeated for each subsequent nucleotide in the desired sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases, phosphate backbone, and the terminal 5'-hydroxyl if synthesized DMT-on) are removed. Standard deprotection protocols, such as treatment with aqueous ammonia, are generally compatible with oligonucleotides containing N4-Ethyl-dC[2].

Characterization of N4-Ethyl-dC Containing Oligonucleotides

The purity and identity of the synthesized oligonucleotide should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)[6][7][8][9].

-

HPLC: Provides information on the purity of the full-length product and allows for the separation of failure sequences.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): Confirms the molecular weight of the synthesized oligonucleotide, verifying the successful incorporation of the N4-Ethyl-dC modification.

Biological Implications of N4-Ethyl-dC

While the primary application of N4-Ethyl-dC is in hybridization-based assays, its presence in an oligonucleotide can have biological consequences if introduced into a cellular environment. The structural alteration of the cytosine base raises questions about its potential for mutagenesis, cytotoxicity, and its interaction with the cellular DNA replication and repair machinery. Although direct experimental data on the biological effects of N4-Ethyl-dC is limited, we can draw inferences from studies on structurally related N4-modified cytidines and other alkylated bases.

Mutagenic and Cytotoxic Potential: An Area for Further Investigation

The mutagenicity of nucleoside analogs is often linked to their ability to be incorporated into DNA and subsequently cause mispairing during replication. For N4-alkylated cytidine derivatives, the mutagenic potential appears to be dependent on the specific alkyl group and its position. Studies on N4-aminocytidine and its derivatives have shown that alkylation at the exocyclic N4-nitrogen can influence mutagenicity[8]. For instance, N4-methyl-N4-aminocytidine was found to be non-mutagenic in bacterial assays, while derivatives with alkyl groups on the N' nitrogen of the hydrazino group were mutagenic. This suggests that the specific chemical environment around the N4 position is critical in determining the mutagenic outcome.

The cytotoxicity of deoxycytidine analogs is often attributed to their ability to inhibit DNA synthesis or induce DNA damage[10][11][12][13]. For example, 4'-ethynyl-2'-deoxycytidine (EdC) induces replicative stress and is cytotoxic to certain cancer cell lines[10][11]. However, the cytotoxicity of EdC is also linked to its conversion to 5-ethynyl-2'-deoxyuridine (EdU) and subsequent incorporation into DNA[11].

Interaction with DNA Polymerases: Translesion Synthesis

When a DNA polymerase encounters a modified base during replication, it can either stall or bypass the lesion in a process known as translesion synthesis (TLS). TLS is often carried out by specialized, lower-fidelity DNA polymerases. The efficiency and fidelity of bypass depend on the nature of the lesion and the specific polymerase involved.

Studies on other alkylated bases, such as O4-alkylthymidines, have shown that TLS polymerases like human DNA polymerase η can bypass these lesions, albeit with varying degrees of fidelity[14]. The bypass of these lesions can be mutagenic, with the polymerase preferentially misincorporating certain nucleotides opposite the modified base.

The interaction of DNA polymerases with N4-Ethyl-dC has not been extensively studied. It is plausible that the ethyl group at the N4 position could create a steric clash within the active site of high-fidelity replicative polymerases, potentially leading to stalling or recruitment of TLS polymerases. In vitro primer extension assays using a template containing a site-specifically placed N4-Ethyl-dC would be necessary to determine the bypass efficiency and fidelity of various DNA polymerases.

Figure 3: Hypothetical workflow of DNA polymerase encountering N4-Ethyl-dC.

Protocol 2: In Vitro DNA Polymerase Bypass Assay

This protocol provides a general framework for assessing the ability of a DNA polymerase to bypass an N4-Ethyl-dC lesion in a template strand.

-

Oligonucleotide Design and Preparation:

-

Synthesize a template oligonucleotide containing a single, site-specific N4-Ethyl-dC.

-

Design a complementary primer that anneals to the template such that the 3' end is positioned just before the N4-Ethyl-dC lesion.

-

Label the 5' end of the primer with a radioactive (e.g., ³²P) or fluorescent tag for visualization.

-

-

Primer-Template Annealing:

-

Mix the template and labeled primer in an appropriate annealing buffer.

-

Heat the mixture to denature the oligonucleotides and then slowly cool to allow for annealing.

-

-

Polymerase Reaction:

-

Set up reactions containing the annealed primer-template, a specific DNA polymerase, the four dNTPs, and the appropriate reaction buffer.

-

Incubate the reactions at the optimal temperature for the polymerase for various time points.

-

-

Analysis of Reaction Products:

-

Stop the reactions by adding a loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.

-

Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the labeled DNA fragments by autoradiography or fluorescence imaging.

-

-

Interpretation:

-

The appearance of full-length product indicates successful bypass of the N4-Ethyl-dC lesion.

-

The accumulation of shorter fragments at the position of the lesion indicates polymerase stalling.

-

The sequence of the full-length product can be determined to assess the fidelity of bypass.

-

Recognition by DNA Repair Pathways

Cells possess a sophisticated network of DNA repair pathways to correct various types of DNA damage. The recognition of a modified base by a specific repair pathway is highly dependent on the nature and extent of the structural distortion it introduces into the DNA double helix.

-

Base Excision Repair (BER): This pathway typically recognizes and removes small, non-helix-distorting base lesions. It is initiated by a DNA glycosylase that cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar. While some DNA glycosylases can recognize etheno adducts of cytosine, it is unknown if N4-Ethyl-dC is a substrate for any known DNA glycosylase[15][16].

-

Nucleotide Excision Repair (NER): This pathway is responsible for repairing bulky, helix-distorting lesions. It is possible that the ethyl group of N4-Ethyl-dC could cause a sufficient distortion to be recognized by the NER machinery, particularly the transcription-coupled NER (TC-NER) sub-pathway if it stalls RNA polymerase[17][18].

Further research is needed to determine if N4-Ethyl-dC is recognized and repaired by any of these pathways. Cellular repair assays, such as host cell reactivation assays using plasmids containing a site-specific N4-Ethyl-dC lesion, could be employed to investigate this[19][20][21][22].

Applications in Immunostimulation Research

Oligonucleotides containing unmethylated CpG motifs are potent activators of the innate immune system through their interaction with Toll-like receptor 9 (TLR9)[15][23][24]. The immunostimulatory properties of CpG oligonucleotides are influenced by their specific sequence and chemical modifications.

N4-Ethyl-dC has been used in structure-function studies of CpG oligonucleotides to probe the structural requirements for TLR9 recognition and signaling[1]. By systematically replacing cytosine with N4-Ethyl-dC within the CpG motif, researchers can investigate the importance of the N4-amino group of cytosine in the interaction with TLR9. Such studies are crucial for the rational design of CpG-based immunotherapeutics with enhanced or modulated activity.

Conclusion and Future Directions

N4-Ethyl-dC is a valuable tool for researchers working with oligonucleotide hybridization. Its ability to normalize the thermal stability of DNA duplexes has significant practical advantages in multiplex assays. The synthesis and incorporation of N4-Ethyl-dC into oligonucleotides are well-established using standard phosphoramidite chemistry.

However, the biological implications of this modification are not yet fully understood. Further research is needed to definitively characterize the mutagenic and cytotoxic potential of N4-Ethyl-dC, its interaction with DNA polymerases during replication, and its recognition and processing by DNA repair pathways. A deeper understanding of these aspects will be crucial for the safe and effective use of N4-Ethyl-dC-modified oligonucleotides in therapeutic and in vivo applications.

The continued exploration of N4-Ethyl-dC and other modified nucleosides will undoubtedly lead to new and innovative applications in molecular biology, diagnostics, and drug development.

References

- de la Hoz, A. B., et al. (2018). A novel role for transcription-coupled nucleotide excision repair for the in vivo repair of 3,N4-ethenocytosine. Nucleic Acids Research, 46(12), 6135–6145.

- Williams, N. L., et al. (2016). In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η. Chemical Research in Toxicology, 29(8), 1349–1357.

- Calbert, M. L., et al. (2022). 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress. Molecular Cancer Therapeutics, 21(5), 769–781.

-

U.S. Food and Drug Administration. (2020, October 13). CPG oligodeoxynucleotides and their use to induce an immune response. Retrieved from [Link]

- Gilar, M., et al. (2001). Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection.

- Hrabinova, M., et al. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2'-deoxyuridine and 5-ethynyl-2'-deoxycytidine. Medical Oncology, 33(2), 18.

- Klinman, D. M. (2004). Use of CpG oligodeoxynucleotides as immunoprotective agents. Expert Opinion on Biological Therapy, 4(6), 937–946.

- Jayasundara, U., et al. (n.d.). Oligonucleotide Characterization for Quality Control on the Shimadzu LCMS-2050. Shimadzu Scientific Instruments.

- Saparbaev, M., et al. (1995). MBD4 and TDG: Multifaceted DNA Glycosylases With Ever Expanding Biological Roles. International Journal of Molecular Sciences, 16(12), 29881–29897.

- Yu, D., et al. (2000). 'Immunomers'—novel 3′–3′-linked CpG oligodeoxyribonucleotides as potent immunomodulatory agents. Nucleic Acids Research, 28(23), 4660–4668.

- Negishi, K., et al. (1987). Mutagenicity of N4-aminocytidine and Its Derivatives in Chinese Hamster Lung V79 Cells. Incorporation of N4-aminocytosine Into Cellular DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 177(2), 283-287.

- Brosh, R. M., Jr., & Bohr, V. A. (2007). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. In DNA Repair Protocols (pp. 235-253). Humana Press.

- Aboul-ela, F., et al. (1992). Comparative NMR study of A(n)-bulge loops in DNA duplexes: intrahelical stacking of A, A-A, and A-A-A bulge loops. Biochemistry, 31(28), 6579–6592.

- Johnson, K. A. (2010). The kinetic and chemical mechanism of high-fidelity DNA polymerases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(5), 1041–1048.

- Zhang, Y., et al. (2024).

-

Wikipedia. (n.d.). Nucleotide excision repair. Retrieved from [Link]

- Macias, M. J., et al. (1998). NMR studies of DNA duplexes containing alpha-anomeric nucleotides and polarity reversals. Biochemistry and Cell Biology, 76(2-3), 403-410.

- Mendelman, L. V., et al. (1990). DNA Polymerase Insertion Fidelity. Journal of Biological Chemistry, 265(33), 20305-20310.

- Vaught, J. D., et al. (2010). Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides. Nucleic Acids Research, 38(10), e118.

- Nomura, A., et al. (1985). Direct-acting mutagenicity of N4-aminocytidine derivatives bearing alkyl groups at the hydrazino nitrogens. Nucleic Acids Research, 13(24), 8893–8899.

- Baral, R., et al. (2003). Immunostimulatory CpG oligonucleotides enhance the immune response of anti-idiotype vaccine that mimics carcinoembryonic antigen. Cancer Immunology, Immunotherapy, 52(5), 317–327.

- Niewieczerzal, S., et al. (2021). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. Molecules, 26(11), 3326.

- Azqueta, A., & Collins, A. R. (2016). Comparison of comet-based approaches to assess base excision repair. Mutagenesis, 31(6), 611–618.

- Lisby, M., & Rothstein, R. (2019).

- Johnson, K. A. (2012). Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation. In Methods in Molecular Biology (Vol. 922, pp. 29-41). Humana Press.

- Fitzgerald, D. M., et al. (2019).

-

McMaster Genomics Facility. (n.d.). A Useful Guide to Oligo Synthesis and Automated DNA Sequencing. Retrieved from [Link]

- Valentine, M. C., et al. (2021). Adopting Duplex Sequencing Technology for Genetic Toxicity Testing: A Proof-of-Concept Mutagenesis Experiment with N-Ethyl-N-Nitrosourea (ENU)-Exposed Rats. Environmental and Molecular Mutagenesis, 62(7), 441-453.

- Kumar, A., et al. (2022). Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. Molecules, 27(9), 2879.

- Seela, F., & Wei, C. (1997). Comparison of Tm values and thermodynamic data of oligonucleotide duplexes incorporating 7-propynyl versus 7-bromo nucleosides in tridentate and bidentate base pairs. Nucleic Acids Research, 25(14), 2823–2829.

- Nick McElhinny, S. A., et al. (2010). Abundant ribonucleotide incorporation into DNA by yeast replicative polymerases. Proceedings of the National Academy of Sciences, 107(11), 4949–4954.

- Phan, A. T., et al. (2021). Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy. International Journal of Molecular Sciences, 22(16), 8873.

-

Cell Biolabs, Inc. (n.d.). DNA / RNA Damage and Repair. Retrieved from [Link]

- Zhao, H., et al. (2011). 5-Ethynyl-2'-deoxycytidine as a New Agent for DNA Labeling: Detection of Proliferating Cells. ChemBioChem, 12(15), 2337–2340.

- Veselý, J., et al. (1997). Cytostatic and Cytotoxic Effects of (E)-2'-deoxy-2'-(fluoromethylene)-cytidine on a Solid Tumor and a Leukemia Cell Line. Neoplasma, 44(4), 237-241.

- Phan, A. T. (2012). NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds. In Methods in Molecular Biology (Vol. 928, pp. 123-146). Humana Press.

- Sproviero, M., et al. (2020). Figure 3. NMR analysis of oxo-εA in duplex DNA. (A) DNA duplex used in the...*.

- Sugimoto, N., et al. (1996). Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes. Nucleic Acids Research, 24(22), 4501–4505.

- Zhang, Y., et al. (2012). CpG oligonucleotides induce the differentiation of CD4(+)Th17 cells by triggering plasmacytoid dendritic cells in adoptively cell transfer immunotherapy. Molecular Immunology, 50(1-2), 65-73.

Sources

- 1. N4-Ethyl dC [N4-Et-dC] Oligo Modifications from Gene Link [genelink.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

- 8. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sg.idtdna.com [sg.idtdna.com]

- 10. 4’-Ethynyl-2’-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cytostatic and cytotoxic effects of (E)-2'-deoxy-2'-(fluoromethylene)-cytidine on a solid tumor and a leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Use of CpG oligodeoxynucleotides as immunoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. twistbioscience.com [twistbioscience.com]

- 17. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]

- 18. CpG oligonucleotides induce the differentiation of CD4(+)Th17 cells by triggering plasmacytoid dendritic cells in adoptively cell transfer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparison of comet-based approaches to assess base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 21. microbialcell.com [microbialcell.com]

- 22. Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fda.gov [fda.gov]

- 24. Immunostimulatory CpG oligonucleotides enhance the immune response of anti-idiotype vaccine that mimics carcinoembryonic antigen - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N4-Ethyl-dC Phosphoramidite: Structure, Synthesis, and Application in Oligonucleotide Engineering

Abstract

This technical guide provides a comprehensive overview of N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC) phosphoramidite, a critical building block in the synthesis of modified oligonucleotides for research, diagnostic, and therapeutic applications. We will delve into the unique structural attributes of N4-Ethyl-dC, its chemical synthesis, and the profound impact of this modification on the physicochemical properties of oligonucleotides. This guide will further detail the strategic considerations for its incorporation into synthetic DNA, including optimized protocols and the mitigation of potential side reactions. Finally, we will explore its diverse applications, from enhancing the specificity of diagnostic probes to the development of next-generation antisense therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of N4-Ethyl-dC in their work.

Introduction: The Need for Modified Nucleosides

The advent of automated solid-phase oligonucleotide synthesis has revolutionized molecular biology and drug development. While standard oligonucleotides are invaluable tools, their application can be limited by factors such as susceptibility to nuclease degradation and the strong, sometimes non-specific, hybridization of GC-rich sequences.[1] To overcome these limitations, a vast array of chemically modified nucleosides has been developed to fine-tune the properties of oligonucleotides for specific applications.[2][3] Among these, N4-Ethyl-dC has emerged as a valuable modification for modulating the stability of DNA duplexes.

The Structure of N4-Ethyl-dC Phosphoramidite

N4-Ethyl-dC phosphoramidite is a derivative of 2'-deoxycytidine where one of the hydrogen atoms of the exocyclic N4 amino group is replaced by an ethyl group (-CH₂CH₃). The phosphoramidite moiety at the 3'-hydroxyl group enables its incorporation into a growing oligonucleotide chain via standard automated synthesis protocols.

Figure 1: General structure of N4-Ethyl-dC phosphoramidite, highlighting the core nucleoside and the essential protecting and reactive groups for oligonucleotide synthesis.

Key Structural Features:

-

5'-Dimethoxytrityl (DMT) group: A bulky protecting group on the 5'-hydroxyl of the deoxyribose sugar. It prevents self-polymerization and is removed at the beginning of each coupling cycle in automated synthesis.

-

N4-Ethyl group: The key modification on the cytosine base that alters its hydrogen bonding properties.

-

3'-Phosphoramidite group: A reactive phosphorus(III) moiety that, when activated, couples with the free 5'-hydroxyl of the growing oligonucleotide chain. This group is typically protected with a diisopropylamino group and a β-cyanoethyl group.

Synthesis of N4-Ethyl-dC Phosphoramidite

The synthesis of N4-Ethyl-dC phosphoramidite is a multi-step process that begins with the selective modification of the parent nucleoside, 2'-deoxycytidine.

N4-Ethylation of 2'-deoxycytidine

The direct and regioselective alkylation of the N4-amino group of cytosine can be challenging. A common strategy involves a two-step process:

-

Protection of the N1 position: The N1 position of the pyrimidine ring is first protected, often with a sulfonyl group, to prevent side reactions.

-

N4-Alkylation: The exocyclic amino group is then alkylated using a suitable ethylating agent in the presence of a strong base.

Phosphitylation

Once the N4-ethylated nucleoside is prepared and its 5'-hydroxyl group is protected with a DMT group, the final step is the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position. This is typically achieved by reacting the 5'-DMT-N4-Ethyl-2'-deoxycytidine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base.[4]

Impact on Oligonucleotide Properties: Modulating Duplex Stability

The primary and most significant effect of incorporating N4-Ethyl-dC into an oligonucleotide is the reduction of the thermal stability (Tₘ) of the dC:dG base pair.

Mechanism of Destabilization

In a standard Watson-Crick G:C base pair, three hydrogen bonds contribute to its high thermal stability. The ethyl group at the N4 position of cytosine introduces steric hindrance that disrupts the formation of one of these hydrogen bonds with guanine. This results in a dC:dG base pair with a stability more comparable to that of an A:T base pair, which has only two hydrogen bonds.[1]

Quantitative Effects on Melting Temperature (Tₘ)

The incorporation of N4-Ethyl-dC leads to a predictable decrease in the melting temperature of a DNA duplex. This effect is particularly useful in applications where normalization of hybridization behavior across sequences with varying GC content is desired.

| % N4-Ethyl-dC Substitution for dC | Tₘ Range of Duplexes (°C) (Unmodified) | Tₘ Range of Duplexes (°C) (Modified) | Reference |

| 100% | 39 - 52 | 7 - 16 | [1] |

Table 1: Effect of complete substitution of dC with N4-Ethyl-dC on the melting temperature range of a set of DNA duplexes with varying GC content.[1]

Incorporation into Oligonucleotides: A Practical Guide

N4-Ethyl-dC phosphoramidite can be readily incorporated into oligonucleotides using standard automated DNA synthesizers. However, there are important considerations to ensure high coupling efficiency and minimize side reactions.

The Challenge of Branching and the Acetyl Protection Solution

A known issue with N-alkylated phosphoramidites, including N4-Ethyl-dC, is the potential for a branching side reaction during the coupling step, particularly when using potent activators like 4,5-dicyanoimidazole (DCI).[5] This side reaction is believed to occur at the secondary amine of the N4-ethyl group. To circumvent this, an acetyl-protected version of the phosphoramidite, N4-Acetyl-N4-Ethyl-dC, is often employed. The acetyl group effectively blocks the site of the branching reaction and is readily removed during the final deprotection step.

Recommended Activators and Coupling Times

The choice of activator can significantly impact the coupling efficiency of modified phosphoramidites.

| Activator | Unprotected N4-Ethyl-dC | Acetyl-protected N4-Ethyl-dC | Recommended Coupling Time |

| 1H-Tetrazole | Moderate Efficiency | High Efficiency | 2-5 minutes |

| 5-(Ethylthio)-1H-tetrazole (ETT) | Moderate to High Efficiency | High Efficiency | 2-5 minutes |

| 4,5-Dicyanoimidazole (DCI) | Prone to Branching | High Efficiency | 1-3 minutes |

Table 2: Comparison of common activators for the coupling of N4-Ethyl-dC phosphoramidites. For unmodified phosphoramidites, longer coupling times may be necessary.[6]

Experimental Protocol: Automated Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of N4-Ethyl-dC phosphoramidite into an oligonucleotide using an automated synthesizer.

-

Reagent Preparation: Dissolve the N4-Ethyl-dC phosphoramidite (acetyl-protected is recommended) in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Synthesizer Setup: Install the phosphoramidite solution on the synthesizer in a designated port. Ensure all other reagents (activator, capping, oxidation, and deblocking solutions) are fresh.

-

Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software, assigning the N4-Ethyl-dC modification at the desired positions.

-

Synthesis Cycle:

-

Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain with trichloroacetic acid in dichloromethane.

-

Coupling: Activation of the N4-Ethyl-dC phosphoramidite with an appropriate activator (e.g., ETT) and subsequent coupling to the free 5'-hydroxyl of the growing chain. A coupling time of 2-5 minutes is recommended.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

-

-

Cleavage and Deprotection: After completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups (including the acetyl group on the N4-ethyl moiety, if used) are removed by treatment with concentrated ammonium hydroxide or a methylamine/ammonium hydroxide mixture. Standard deprotection protocols are generally sufficient.

Figure 2: The four-step cycle of automated oligonucleotide synthesis, highlighting the incorporation of N4-Ethyl-dC during the coupling step.

Applications in Research and Drug Development

The ability to modulate duplex stability makes N4-Ethyl-dC a versatile tool in various applications.

Normalization of Hybridization in Microarrays and Probes

In multiplex hybridization assays such as DNA microarrays, probes with high GC content can exhibit non-specific binding, while probes with low GC content may have insufficient stability. By strategically substituting dC with N4-Ethyl-dC in GC-rich probes, their melting temperatures can be lowered to match those of AT-rich probes, leading to more uniform and reliable hybridization across the entire array.[1] This normalization of Tₘ is also beneficial for the design of diagnostic probes used in techniques like PCR and in situ hybridization.[7]

Enhancing the Specificity of Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acids designed to bind to a specific mRNA and modulate its function. The high binding affinity of some ASOs can lead to off-target effects. The incorporation of N4-Ethyl-dC can be used to fine-tune the binding affinity of an ASO to its target mRNA, potentially reducing off-target binding and improving its therapeutic index. While less common than backbone modifications like phosphorothioates, base modifications like N4-ethylation offer an additional layer of control in ASO design.

Conclusion